1-ピロリジンスルホン酸ピロリジン塩酸塩

概要

説明

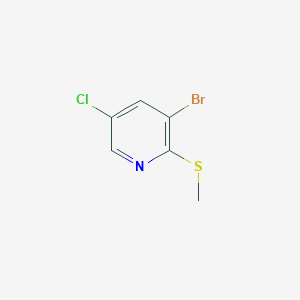

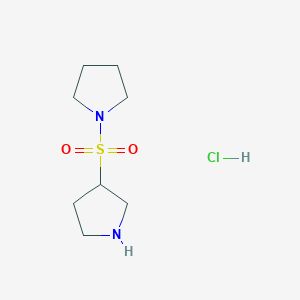

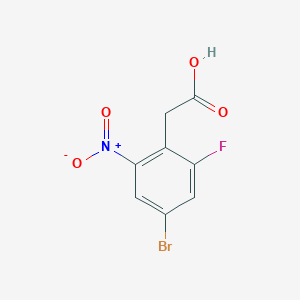

“3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1394704-91-6 . It has a molecular weight of 240.75 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . One involves ring construction from different cyclic or acyclic precursors, while the other involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-9-7-8)10-5-1-2-6-10;/h8-9H,1-7H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Pyrrolidine compounds have been found to show nanomolar activity against CK1γ and CK1ε . This suggests that further modifications could be made to investigate how the chiral moiety influences kinase inhibition .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 240.75 .科学的研究の応用

創薬

ピロリジン環は、その多様性と生物活性により、多くの医薬品に見られる共通の特徴です。それらは、受容体や酵素などの特定の標的に対して強力な活性を有する新しい分子を設計するために使用できます。 たとえば、ピロリジン誘導体は、自己免疫疾患の治療標的であるRORγtに対するその効力について研究されています .

生物学的評価

ピロリジン官能基化化合物は、しばしば合成され、その生物学的活性が評価されます。 これには、癌、炎症、ウイルス感染、結核など、さまざまな疾患に対する治療薬としての可能性の評価が含まれます .

合成戦略

合成化学では、ピロリジン骨格は、異なる環状または非環状の前駆体から構築することができます。 これにより、さまざまな生物学的活性を有する幅広い化合物の合成が可能になります .

治療の可能性

ピロリジン類似体は、さまざまな治療分野で有望な結果を示しています。 それらは、抗癌剤、抗炎症剤、抗ウイルス剤、抗結核剤としての活性が研究されており、万能な医薬品としての可能性が示されています .

既成の環の官能基化

プロリン誘導体などの既成のピロリジン環は、その生物活性を高めたり、所望の特性を持つ新しい化合物を生成するために、さらに官能基化することができます .

解毒とクリアランス

ピロリジン誘導体は、PXRなどの受容体を調節することにより、体からの異物毒素の解毒とクリアランスに影響を与える可能性があります .

作用機序

Target of Action

Compounds with a pyrrolidine ring have been reported to interact with various targets, including the pregnane x receptor (pxr), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biochemical pathways, depending on their target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, including antitumor activity .

Safety and Hazards

将来の方向性

Pyrrolidine compounds have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

生化学分析

Biochemical Properties

3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound interacts with enzymes such as carbonic anhydrase, which is involved in various physiological processes including respiration and acid-base balance . The sulfonyl group in 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride forms strong interactions with the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound may interact with other proteins and biomolecules, potentially affecting their function and stability.

Cellular Effects

The effects of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride on cells and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways . For instance, it may inhibit the activity of kinases, which are crucial for signal transduction and cellular communication. Furthermore, 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride can affect gene expression by altering the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, growth, and differentiation.

Molecular Mechanism

The molecular mechanism of action of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride involves its binding interactions with target biomolecules. The compound’s sulfonyl group forms covalent or non-covalent bonds with the active sites of enzymes, leading to inhibition or activation of their activity . This interaction can result in conformational changes in the enzyme structure, affecting its function. Additionally, 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride can change over time due to its stability and degradation properties . This compound is generally stable under standard storage conditions, but its activity may decrease over prolonged periods or under specific environmental conditions. Long-term exposure to 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, its interaction with carbonic anhydrase can influence the production of bicarbonate and carbon dioxide, impacting cellular respiration and pH regulation.

Transport and Distribution

The transport and distribution of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride can also be influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

特性

IUPAC Name |

1-pyrrolidin-3-ylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-9-7-8)10-5-1-2-6-10;/h8-9H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBUKOZHTCGRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile](/img/structure/B1378399.png)

![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)